Aluminium carbonate,basic

Description

Contextualization within Aluminium Chemistry and Materials Science

In the broad landscape of aluminium chemistry, basic aluminium carbonate holds a unique position. It is chemically situated between aluminium hydroxide (B78521) (Al(OH)₃) and the theoretical simple aluminium carbonate. Its structure incorporates both hydroxyl and carbonate ions, leading to properties distinct from other aluminium compounds. Naturally, it can be found in the form of hydrated basic aluminium carbonate minerals such as scarbroite (Al₅(CO₃)(OH)₁₃·5H₂O) and hydroscarbroite (Al₁₄(CO₃)₃(OH)₃₆·nH₂O). wikipedia.orgcollegedunia.com

From a materials science perspective, basic aluminium carbonate is primarily valued as a precursor material. Through processes like calcination, it can be converted into aluminium oxide (Al₂O₃) with a high surface area and controlled porosity, making it a valuable starting point for creating advanced ceramic and catalytic materials. Its synthesis typically involves the reaction of an aluminium salt, such as aluminium sulfate (B86663), with a carbonate source like sodium bicarbonate, under carefully controlled pH and temperature conditions to yield a gel-like precipitate. google.com The amphoteric nature of the compound, reacting with both acids and bases, further expands its chemical utility.

Research Significance of Basic Aluminium Carbonate in Advanced Applications

The research interest in basic aluminium carbonate is driven by its utility in several advanced fields:

Catalysis : The primary application in catalysis is its role as a precursor for mesoporous alumina (B75360). Alumina derived from basic aluminium carbonate exhibits a superior pore volume (0.8–1.2 cm³/g) compared to that derived from aluminium hydroxide (0.3–0.6 cm³/g). This enhanced porosity is highly beneficial in catalytic processes such as petroleum cracking. While specialized aluminium complexes show higher efficiency in certain reactions like cyclic carbonate synthesis, the low-cost synthesis of basic aluminium carbonate makes it an attractive alternative for bulk applications.

Flame Retardants : Basic aluminium carbonate can function as a flame retardant. Similar to aluminium hydroxide (ATH), its endothermic decomposition at elevated temperatures releases water vapor and carbon dioxide. alfa-chemistry.comelectronics.org This process absorbs heat from the substrate and the released gases dilute the flammable gases in the flame zone, inhibiting combustion and smoke formation. electronics.orgmdpi.com

Environmental Applications : The carbonate content in its structure gives it potential for use in CO₂ sequestration and as an acid acceptor for acidic gases. google.com It is also utilized in water treatment to remove dissolved phosphate (B84403) and silicate (B1173343) ions. collegedunia.com

Fillers in Materials : It is used as a filler in the production of plastics, rubber, and ceramics to improve properties such as strength, durability, and hardness. collegedunia.comtestbook.com

Overview of Current Research Trajectories and Gaps

Current research on basic aluminium carbonate is focused on overcoming its inherent challenges and exploring its full potential. A significant hurdle is its thermal instability and tendency to decompose when exposed to heat or moisture, which complicates storage and handling.

Current Research Trajectories:

Stability Enhancement : Researchers are investigating methods to mitigate the compound's instability. Advanced strategies include surface passivation through atomic layer deposition of silica (B1680970) (SiO₂) coatings, which has been shown to reduce hydrolysis rates, and cryogenic storage in CO₂-enriched atmospheres to extend shelf-life.

Synthesis Optimization : Efforts are underway to improve the efficiency and scalability of production. The use of microwave-assisted hydrothermal reactors, for instance, has been shown to dramatically reduce synthesis times from hours to minutes while improving the consistency of the product yield.

Identified Research Gaps:

Standardization of Properties : There are notable discrepancies in the literature regarding key properties, such as the thermal decomposition temperature, which is reported over a wide range (80–150°C). A significant gap exists in the systematic replication of these findings under standardized protocols (e.g., consistent heating rates and sample masses in thermogravimetric analysis) to resolve these inconsistencies. The synthesis method, whether through hydrothermal or precipitation techniques, may also affect hydration states and thus stability, requiring further comparative analysis.

Systematic Knowledge Mapping : There is a need for systematic reviews, using frameworks like PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses), to map current knowledge and identify specific gaps. Utilizing bibliometric tools could help visualize research trends and highlight underexplored areas, aligning academic research with industrial and regulatory data.

Data Tables

Table 1: Physical and Chemical Properties of Basic Aluminium Carbonate

This table summarizes the key physical and chemical properties of basic aluminium carbonate as reported in scientific literature.

| Property | Value/Description | Source(s) |

| Chemical Formula | Al₂(CO₃)₃ (for the simple carbonate) | wikipedia.orgvedantu.com |

| C₂HAlO₆ (representative basic form) | nih.govchemicalbook.com | |

| IUPAC Name | Dialuminum Tricarbonate | wikipedia.orgvedantu.com |

| Appearance | White powder or crystalline solid | collegedunia.comtestbook.com |

| Molar Mass | 233.99 g/mol (for Al₂(CO₃)₃) | ottokemi.comvedantu.com |

| 148.01 g/mol (for C₂HAlO₆) | nih.govchemicalbook.com | |

| Density | ~1.5 g/cm³ | vedantu.com |

| Melting Point | ~58 °C (decomposes) | collegedunia.comvedantu.com |

| Solubility | Soluble in water, but unstable. Insoluble in water (conflicting reports). Soluble in acids. | collegedunia.comtestbook.comvedantu.com |

Table 2: Comparison of Basic Aluminium Carbonate with Related Aluminium Compounds

This table provides a comparative overview of basic aluminium carbonate against other common aluminium compounds used in similar applications.

| Compound | Key Structural Feature | Primary Applications | Distinguishing Characteristic from Basic Aluminium Carbonate | Source(s) |

| Basic Aluminium Carbonate | Contains both hydroxyl (-OH) and carbonate (-CO₃) groups. | Precursor for high-surface-area alumina catalysts, flame retardant, filler. | Presence of carbonate ions enables CO₂-related applications. | alfa-chemistry.com |

| Aluminium Hydroxide (Al(OH)₃) | Contains only hydroxyl (-OH) groups. Amphoteric. | Major flame retardant (ATH), precursor for alumina ceramics. | Lacks carbonate ions, limiting its direct utility in CO₂ fixation catalysis. Decomposes to release water vapor. | alfa-chemistry.comelectronics.org |

| Aluminium Oxide (Al₂O₃) | Oxide structure without hydroxyl or carbonate groups. | Ceramics, abrasives, catalyst support. | It is the stable, calcined end-product of basic aluminium carbonate; lacks the functional groups for decomposition-based flame retardancy. |

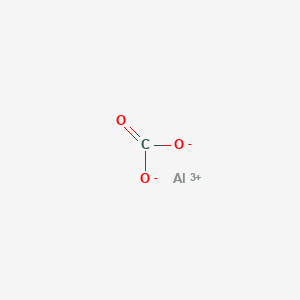

Structure

3D Structure of Parent

Properties

IUPAC Name |

aluminum;hydrogen carbonate;carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.Al/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIVSRGEPDCSNW-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)[O-].C(=O)([O-])[O-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HAlO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339-92-0 | |

| Record name | Carbonic acid, aluminum salt, basic | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid, aluminum salt, basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive Characterization and Structural Elucidation of Basic Aluminium Carbonate Materials

Spectroscopic Analysis for Chemical Bonding and Functional Groups

Spectroscopic methods are vital for identifying the chemical bonds and functional groups within a material. For basic aluminium carbonates, Fourier-Transform Infrared (FTIR) spectroscopy is particularly effective.

FTIR spectroscopy is a powerful analytical technique used to identify the functional groups present in a compound by measuring the absorption of infrared radiation. In the study of basic aluminium carbonate materials like dawsonite (B1143670) [NaAl(CO₃)(OH)₂], FTIR spectra reveal characteristic absorption bands corresponding to the vibrations of carbonate (CO₃²⁻) and hydroxyl (OH⁻) groups. msaweb.orgarizona.educambridge.org

The presence of hydroxyl groups is typically confirmed by strong, broad absorption bands in the high-frequency region of the spectrum, which are attributed to O-H stretching vibrations. Additional bands at lower frequencies correspond to Al-O-H bending vibrations. researchgate.netresearchgate.net The carbonate ion, with its D₃h symmetry, has characteristic vibrational modes, including symmetric stretching, out-of-plane bending, and asymmetric stretching. unl.edu When the carbonate ion is coordinated within a crystal lattice, as in dawsonite, its symmetry can be lowered, leading to the splitting of these vibrational bands. researchgate.netunl.edu

Analysis of amorphous aluminium hydroxide (B78521) gels containing carbonate shows broad bands around 3400 cm⁻¹, 1700-1300 cm⁻¹, and 1200-500 cm⁻¹. researchgate.net Specific vibrations for the carbonate group in these gels appear as shoulders at approximately 1520, 1430, and 1090 cm⁻¹, with a peak at 850 cm⁻¹ due to C-O bending. researchgate.net In crystalline dawsonite, these bands become sharper, allowing for more precise identification. researchgate.net The key absorption bands observed in the FTIR spectra of basic aluminium carbonates are summarized in the table below.

Interactive Data Table: Characteristic FTIR Absorption Bands for Basic Aluminium Carbonate (Dawsonite)

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| ~3400 | O-H Stretching | Hydroxyl (OH) | researchgate.net |

| 1520 - 1604 | Asymmetric C-O Stretching (ν₃) | Carbonate (CO₃) | researchgate.netresearchgate.net |

| 1420 - 1430 | Asymmetric C-O Stretching (ν₃) | Carbonate (CO₃) | researchgate.netunl.edu |

| ~1090 | Symmetric C-O Stretching (ν₁) | Carbonate (CO₃) | researchgate.net |

| ~950 | Al-O-H Bending | Hydroxyl (OH) | researchgate.net |

| ~850 | Out-of-Plane C-O Bending (ν₂) | Carbonate (CO₃) | researchgate.net |

Thermal Decomposition Behavior and Stability Assessment

Thermal analysis techniques are employed to study the changes in a material's physical and chemical properties as a function of temperature. These methods are essential for assessing the thermal stability and decomposition pathways of basic aluminium carbonates.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. minsocam.org The resulting TGA curve plots mass loss against temperature, revealing the temperature ranges over which decomposition events occur. Differential Thermogravimetry (DTG) is the first derivative of the TGA curve, plotting the rate of mass change against temperature. Peaks on the DTG curve correspond to the points of maximum mass loss rate, allowing for a more precise identification of decomposition temperatures. minsocam.org

For synthetic dawsonite, TGA shows that the decomposition is more complex than a single-step process. minsocam.org The analysis reveals distinct stages of mass loss corresponding to the evolution of adsorbed water, chemically bound hydroxyl groups (dehydroxylation), and carbonate groups (decarbonation). msaweb.orgminsocam.org The thermal decomposition of dawsonite ultimately leads to the formation of sodium aluminate (NaAlO₂) at higher temperatures. msaweb.orgunt.eduosti.gov

The TGA and DTG curves of dawsonite show that the decomposition process occurs in several overlapping stages. The initial mass loss at lower temperatures (below ~200°C) is typically attributed to the removal of physically adsorbed water. msaweb.org The primary decomposition event is characterized by a significant mass loss occurring in a broad endotherm peak. minsocam.org

Studies on synthetic and natural dawsonite have shown that the main decomposition begins around 290-300°C and is largely complete by 350-375°C. msaweb.orgminsocam.org In this range, all the hydroxyl water and a significant portion (approximately two-thirds) of the carbon dioxide are released. msaweb.org This process corresponds to the collapse of the dawsonite crystal structure. msaweb.orgosti.gov Following this major mass loss, the remaining carbon dioxide is evolved more gradually at higher temperatures, typically between 350°C and 650°C. msaweb.org The process concludes with the crystallization of sodium aluminate (NaAlO₂) at approximately 650-670°C. msaweb.orgminsocam.orgosti.gov

Interactive Data Table: Thermal Decomposition Stages of Dawsonite

| Temperature Range (°C) | Process | Mass Loss Products | Resulting Solid Phase | Reference |

|---|---|---|---|---|

| < 200 | Desorption of adsorbed water | H₂O | Dawsonite | msaweb.org |

| 290 - 375 | Dehydroxylation & Partial Decarbonation | H₂O, CO₂ | Amorphous intermediate | msaweb.orgminsocam.org |

| 350 - 650 | Final Decarbonation | CO₂ | Amorphous intermediate | msaweb.org |

| > 650 - 670 | Crystallization | - | Crystalline Sodium Aluminate (NaAlO₂) | msaweb.orgminsocam.orgosti.gov |

X-ray Diffraction (XRD) for Crystalline Phase Identification and Structural Parameters

X-ray diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. It provides information on phase identification, crystallinity, and the determination of structural parameters such as unit cell dimensions.

XRD analysis confirms the crystalline nature of basic aluminium carbonate phases like dawsonite. The diffraction pattern of a crystalline material consists of a series of sharp peaks at specific diffraction angles (2θ), which are characteristic of its crystal structure. Amorphous materials, in contrast, produce a broad, featureless signal. msaweb.org

The XRD pattern of dawsonite shows distinct peaks that can be indexed to a specific crystal system and space group. nih.gov Natural dawsonite is identified as having an orthorhombic crystal structure, belonging to the Imam space group. webmineral.com The positions of the diffraction peaks are used to calculate the unit cell parameters (a, b, and c), which define the size and shape of the repeating unit in the crystal lattice. For ammonium (B1175870) dawsonite-type structures, characteristic strong reflections are observed at 2θ values of approximately 15.4°, 26.9°, and 35.1°, which correspond to the (110), (200), and (221) crystal planes, respectively. nih.gov

Interactive Data Table: Crystallographic Data for Dawsonite

| Parameter | Value | Crystal System | Reference |

|---|---|---|---|

| Unit Cell Dimensions | |||

| a | 6.73 - 6.755 Å | Orthorhombic | webmineral.comrruff.info |

| b | 10.36 - 10.416 Å | Orthorhombic | webmineral.comrruff.info |

| c | 5.575 - 5.578 Å | Orthorhombic | webmineral.comrruff.info |

| Space Group | Imam | Orthorhombic | webmineral.com |

| Prominent XRD Peaks (2θ) | |||

| (110) plane | ~15.4° | nih.gov | |

| (200) plane | ~26.9° | nih.gov | |

| (221) plane | ~35.1° | nih.gov |

Electron Microscopy and Porosity Characterization for Morphological and Textural Properties

The morphological and textural properties of basic aluminium carbonate materials are critically influenced by their synthesis conditions. Advanced analytical techniques, including electron microscopy and gas sorption analysis, provide essential insights into the surface features, nanoscale structure, and porosity of these materials, which are often utilized as precursors for catalysts and ceramics. Due to the fact that "basic aluminium carbonate" is a general term for a substance that is not well-characterized, this analysis focuses on specific, well-defined hydrated basic aluminium carbonate minerals, such as dawsonite, which serve as exemplary models for this class of compounds. wikipedia.org

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size Distribution

Scanning Electron Microscopy (SEM) is a pivotal technique for elucidating the surface topology and micromorphology of basic aluminium carbonate particles. SEM analyses reveal that the morphology of these materials can be precisely controlled through the synthesis methodology.

Synthetic sodium dawsonite [NaAl(OH)₂CO₃], for example, has been shown to consist of needle-like (acicular) particles. These primary particles often organize into larger, more complex structures. High-magnification SEM micrographs show these acicular crystals forming aggregates with a distinctive rosette shape. nih.gov The dimensions of these individual crystalline needles can vary significantly depending on the precipitation conditions. One study reported needle-like particles with diameters ranging from 0.3 to 2.0 micrometers (µm) and lengths of up to 10 µm.

The particle size and its distribution are critical parameters that influence the material's subsequent applications, such as its conversion into active alumina (B75360) for catalysis. The ability to control these features at the microscale is a key focus of synthesis research.

Table 1: Morphological and Particle Size Data of Synthetic Dawsonite via SEM

| Feature | Description | Size Range |

|---|---|---|

| Particle Morphology | Needle-like (acicular) crystals | - |

| Aggregate Structure | Rosette-shaped aggregates | - |

| Particle Diameter | - | 0.3 - 2.0 µm |

| Particle Length | - | Up to 10 µm |

Transmission Electron Microscopy (TEM) for Nanoscale Structural Resolution

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the investigation of the internal structure and nanoscale features of basic aluminium carbonate materials. TEM studies are particularly valuable for characterizing materials with extremely small particle sizes, which may be below the effective resolution limit for detailed morphological analysis by SEM.

Research on the continuous precipitation of ammonium dawsonite [NH₄Al(OH)₂CO₃] has utilized TEM to identify the formation of nano-sized particles. These studies confirmed the presence of particles with sizes ranging from 6 to 16 nanometers (nm). Such fine control over particle size at the nanoscale is crucial for applications requiring high surface area and reactivity, such as in advanced catalysis.

Furthermore, advanced TEM techniques like Scanning Transmission Electron Microscopy (STEM) coupled with Energy-Dispersive X-ray Spectrometry (EDS) mapping provide detailed insights into the elemental distribution within individual nanoparticles. In studies of high-entropy dawsonite-type structures, which incorporate multiple different cations, STEM-EDS has been used to confirm that the constituent cations are homogeneously distributed throughout the nanoparticles, a critical feature for their performance in catalytic applications. nih.gov

Brunauer–Emmett–Teller (BET) Surface Area and Pore Volume Determination for Porous Basic Aluminium Carbonate Derivatives

The porous nature of basic aluminium carbonate derivatives is a key property, especially when they are used as precursors for catalysts and adsorbents. The Brunauer–Emmett–Teller (BET) method, based on the physisorption of nitrogen gas at 77 K, is the standard technique for determining specific surface area and analyzing pore structure.

The textural properties of dawsonite-type materials are highly dependent on the synthesis route. Studies have reported a wide range of BET surface areas, from approximately 30 m²/g to values exceeding 300 m²/g, underscoring the profound impact of preparation variables. For instance, high-entropy dawsonite materials have been shown to maintain high surface areas, with one study reporting a value of 314 m²/g. acs.org

Nitrogen adsorption-desorption isotherm analysis provides further detail on the pore structure. A standard synthetic aluminium dawsonite typically exhibits a Type IV isotherm with an H1 hysteresis loop, which is characteristic of materials containing mesopores (pores with diameters between 2 and 50 nm). The shape of the hysteresis loop can provide information about the geometry of the pores. In contrast, some complex high-entropy dawsonites have been observed to show a Type II isotherm, indicative of a different pore network. acs.org

The pore volume is another critical parameter. For ammonium dawsonite, operational conditions during synthesis can be adjusted to produce materials with pore volumes ranging from 0.2 to 0.8 cm³/g. researchgate.net Alumina derived from the calcination of basic aluminium carbonate can exhibit a superior pore volume (0.8–1.2 cm³/g) compared to alumina derived from aluminium hydroxide (0.3–0.6 cm³/g), making it highly advantageous for catalytic processes.

Table 2: BET Surface Area and Porosity Data for Dawsonite-Type Materials

| Material Type | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Isotherm Type |

|---|---|---|---|

| Synthetic Sodium Dawsonite (Typical) | 30 - 107 | Not Reported | - |

| High-Entropy Dawsonite | >200 (e.g., 314) | Not Reported | Type II |

| Ammonium Dawsonite | Variable | 0.2 - 0.8 | - |

| Standard Aluminium Dawsonite | Variable | Variable | Type IV (H1 Hysteresis) |

Advanced Elemental and Chemical Compositional Analysis

The precise elemental and chemical composition of basic aluminium carbonate materials is fundamental to understanding their structure and properties. The ideal chemical formula for the mineral dawsonite is NaAl(CO₃)(OH)₂, which corresponds to a specific stoichiometry of its constituent elements. wikipedia.org

Chemical and spectrographic analyses are employed to confirm the purity and stoichiometry of synthetic basic aluminium carbonates. For high-purity synthetic dawsonite, chemical analysis has confirmed an aluminum content of 18.58%, which is in close agreement with the theoretical value of 18.74%. cdc.gov Such analyses are crucial for verifying that the synthesis has yielded the desired stoichiometric compound.

Modern analytical techniques integrated with electron microscopy provide spatially resolved elemental information. Energy-Dispersive X-ray Spectrometry (EDS or EDX), often used as an accessory to an SEM, can confirm the presence of the expected elements. nih.gov For example, in the analysis of dawsonite, EDS spectra would confirm the presence of sodium (Na), aluminum (Al), carbon (C), and oxygen (O). nih.gov This technique is particularly powerful for elemental mapping, which displays the spatial distribution of elements across a sample, confirming the homogeneity of the composition or identifying phase segregation. carleton.edu

Table 3: Theoretical Elemental Composition of Dawsonite [NaAl(CO₃)(OH)₂]

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Weight Percentage (%) |

|---|---|---|---|---|---|

| Sodium | Na | 22.99 | 1 | 22.99 | 15.97 |

| Aluminum | Al | 26.98 | 1 | 26.98 | 18.74 |

| Carbon | C | 12.01 | 1 | 12.01 | 8.34 |

| Oxygen | O | 16.00 | 5 | 80.00 | 55.56 |

| Hydrogen | H | 1.01 | 2 | 2.02 | 1.40 |

| Total | - | - | - | 144.00 | 100.00 |

Data derived from the molecular formula of dawsonite. webmineral.com

Advanced Applications and Functional Materials Derived from Basic Aluminium Carbonate

Basic Aluminium Carbonate as a Versatile Precursor for Alumina (B75360) (Al₂O₃) Production

The thermal decomposition of basic aluminum carbonate and its related compounds, such as ammonium (B1175870) aluminum carbonate hydroxide (B78521) (AACH), is a widely used method to produce alumina. americanelements.comresearchgate.net This process is advantageous because it allows for the synthesis of alumina with specific, desirable properties tailored for high-performance applications. The characteristics of the initial basic aluminum carbonate precursor, influenced by precipitation conditions like pH and the type of precipitant used, have a significant impact on the final properties of the alumina, including its crystalline phase, surface area, and porosity. researchgate.netscirp.org

Engineering High Surface Area and Tailored Porosity Alumina for Catalytic Applications

The production of γ-Al₂O₃ with a high specific surface area is crucial for its use in catalysis, where it often serves as a support for active metal components. Basic aluminum carbonate precursors, particularly AACH, are instrumental in achieving these properties. Research has demonstrated that γ-Al₂O₃ with a remarkably high surface area, as high as 511 m²/g, can be obtained by the calcination of AACH at 500 °C. researchgate.net The morphology and crystallinity of the AACH precursor, which can be controlled by the molar ratios of reactants during its synthesis, directly affect the thermal decomposition behavior and the resulting porosity of the alumina. researchgate.net

The synthesis method plays a critical role in tailoring the final structure. For instance, a reverse precipitation method, which involves the reaction of sodium aluminate and aluminum sulfate (B86663), can produce alumina with a significantly higher specific surface area compared to conventional precipitation. mdpi.com This is attributed to the formation of smaller polynuclear aluminum species during precipitation. mdpi.com The table below summarizes findings on the synthesis of high surface area alumina from different precursors and methods.

| Precursor/Method | Calcination Temperature (°C) | Resulting Alumina Phase | Specific Surface Area (m²/g) | Key Finding |

|---|---|---|---|---|

| Ammonium Aluminum Carbonate Hydroxide (AACH) | 500 | γ-Al₂O₃ | 511 | High surface area is attributed to the intracrystalline porosity of the resulting γ-Al₂O₃. researchgate.net |

| Reverse Precipitation (Sodium Aluminate + Aluminum Sulfate) | 600 | γ-Al₂O₃ | 540.5 | Reverse precipitation yields smaller polynuclear species, leading to higher surface area. mdpi.com |

| Silicon-Modified Alumina (Reverse Precipitation) | 600 | γ-Al₂O₃ | 686.2 | Silicon modification enhances thermal stability and specific surface area. mdpi.com |

| Aluminum Alkoxide (Isopropoxide) | 500 | γ-Al₂O₃ | ~400 | The type of alkoxide precursor influences the pore size distribution of the final alumina. researchgate.net |

Development of Catalyst Supports and Adsorbents from Basic Aluminium Carbonate Precursors

Alumina derived from basic aluminum carbonate precursors is extensively used as a catalyst support and adsorbent in various industrial processes. maspecprod.com Its high surface area, thermal stability, and tunable pore structure make it an ideal platform for dispersing active catalytic species. maspecprod.com The choice of precipitant in the synthesis of the aluminum carbonate precursor, such as ammonium carbonate or ammonium bicarbonate, can significantly influence the properties of the final alumina support and, consequently, the performance of the catalyst. scirp.org

In petroleum refining, alumina-based catalysts are fundamental to processes like fluid catalytic cracking (FCC), which breaks down heavy hydrocarbons into more valuable gasoline and lighter products. maspecprod.comsphinxsai.com The acidic properties and large surface area of the alumina support are crucial for these cracking reactions. maspecprod.com The use of alumina sol binders in catalyst preparation can create nickel and vanadium-tolerant phases, which is essential when processing heavier crude oil feeds. ogj.com

In Fischer-Tropsch (FT) synthesis, a process for producing liquid hydrocarbons from synthesis gas, cobalt catalysts supported on alumina are commonly used. scirp.orgmdpi.com The properties of the alumina support, derived from precursors like ammonium aluminum carbonate hydroxide (AACH), directly impact the dispersion of cobalt particles, the reducibility of cobalt oxides, and ultimately, the catalyst's activity and selectivity. scirp.orgrsc.org Studies have shown that different precipitants used to make the alumina precursor lead to supports with varying properties, which in turn affects the performance of the cobalt-based FT catalyst. scirp.org For example, an alumina support derived from a pure AACH precursor can lead to a catalyst with specific activity and selectivity profiles in the FT reaction. scirp.org

While γ-alumina is valued for its high surface area, α-alumina (corundum) is prized for its hardness, thermal stability, and chemical inertness, making it a key material for advanced ceramics. nii.ac.jp Typically, the transformation to α-alumina requires high calcination temperatures (above 1100-1200 °C), which can lead to undesirable particle growth and coarsening. nii.ac.jpbohrium.com

Using basic aluminum carbonate precursors, such as ammonium dawsonite (B1143670) (a form of basic ammonium aluminum carbonate), allows for a significant reduction in the α-phase transformation temperature. azom.com Research has shown that α-alumina can be obtained by heating ammonium dawsonite at 1130-1150 °C, resulting in powders with a fine median particle size of 0.42 μm. azom.com The synthesis route involves transforming an amorphous basic aluminum carbonate intermediate into crystalline ammonium dawsonite, which then undergoes a phase transformation sequence to α-alumina at a lower temperature than required for other precursors. azom.com The use of catalysts or "seeds" in the sintering process can further reduce the transformation temperature and improve the dispersion of the final powder particles. hep.com.cn Controlling the heating rate during calcination is another critical factor that can promote densification and prevent the formation of undesirable microstructures. researchgate.net

| Precursor | Calcination/Sintering Conditions | Resulting α-Al₂O₃ Property | Reference |

|---|---|---|---|

| Ammonium Dawsonite | 1150°C for 60 min | Median particle size of 0.42 μm | azom.com |

| Ammonium Aluminum Carbonate Hydroxide (with catalyst) | Not specified | Reduced phase transformation temperature and improved particle dispersion | hep.com.cn |

| Aluminum Formate | 1100°C | Pure α-alumina phase formed at a lower temperature compared to other precursors | azom.com |

| γ-Al₂O₃ from Boehmite | Slow heating rate (e.g., 5°C/min) up to 1200°C | Reduced α-transformation temperature (~1190°C) and enhanced densification | researchgate.net |

Role in Carbon Dioxide (CO₂) Fixation and Cyclic Carbonate Synthesis

The chemical utilization of carbon dioxide, an abundant and renewable C1 feedstock, is a major goal in green chemistry. nih.govillinois.edu One of the most promising routes for CO₂ conversion is its reaction with epoxides to form cyclic carbonates, which are valuable compounds used as polar aprotic solvents and as monomers for polycarbonates. illinois.edu Aluminum-based catalysts, including various complexes, have emerged as highly effective promoters for this transformation due to aluminum's high Lewis acidity, which is ideal for activating the epoxide ring. illinois.edu

Exploration of Basic Aluminium Carbonate and Related Aluminium Complexes in CO₂ Activation and Conversion

While direct studies on basic aluminum carbonate as a catalyst for CO₂ fixation are not extensively detailed, the broader class of aluminum complexes, including salen-aluminum and porphyrin-aluminum complexes, has been thoroughly investigated and proven highly active. illinois.edursc.orgrsc.orgacs.orgacs.org These complexes often function as bifunctional catalysts, where the aluminum center acts as a Lewis acid to activate the epoxide, and another component, either integrated into the ligand or added as a co-catalyst (like a halide salt), acts as a nucleophile to open the epoxide ring, facilitating CO₂ insertion. illinois.edunih.gov

Research has shown that aluminum-salen complexes can efficiently catalyze the cycloaddition of CO₂ to epoxides under mild, solvent-free conditions, with some systems being recyclable for multiple runs without significant loss of activity. rsc.orgrsc.org The design of the ligand surrounding the aluminum center is critical. For instance, aluminum complexes with ligands containing built-in "CO₂ capture" capabilities, such as polyether chains, show excellent performance. rsc.org Similarly, bifunctional aluminum complexes supported by zwitterionic ligands have been developed as efficient one-component catalysts for cyclic carbonate synthesis. acs.org These advanced catalytic systems demonstrate the significant potential of aluminum compounds in the valorization of carbon dioxide. nih.govnih.gov

Mechanistic Insights into Catalytic Carboxymethylation Reactions with Aluminium Catalysts

While specific mechanistic studies focusing exclusively on the catalytic carboxymethylation reactions involving basic aluminium carbonate are not extensively detailed in publicly available research, the mechanism can be inferred from the well-established role of aluminium compounds as Lewis acid catalysts in related carboxylation and carbonylation reactions. Aluminium-based catalysts, typically aluminium salts like aluminium chloride (AlCl₃), facilitate these reactions by acting as electron pair acceptors.

In related carboxylation reactions, the aluminium catalyst activates the carbon dioxide molecule. For instance, in the carboxylation of aromatic compounds, a proposed mechanism involves the formation of a superelectrophilic complex between CO₂ and aluminium chloride (Al₂Cl₆). This activation makes the carbon atom in CO₂ more electrophilic and susceptible to attack by the aromatic substrate. Another studied mechanism involves "Frustrated Lewis Pairs" (FLPs), where a combination of a bulky Lewis acid like AlCl₃ and a Lewis base activates CO₂ for subsequent electrophilic attack on an aromatic ring.

Drawing parallels from these findings, a plausible mechanism for an aluminium-catalyzed carboxymethylation reaction would proceed via the following steps:

Lewis Acid Activation: The aluminium catalyst coordinates to a Lewis basic site on either the substrate or the carboxymethylating agent (e.g., the carbonyl oxygen of chloroacetic acid). This coordination withdraws electron density, polarizing the molecule and making it more reactive.

Substrate Activation: The activated complex then interacts with the substrate. For example, if the substrate is a polymer with hydroxyl groups (like cellulose), the aluminium catalyst could coordinate to a hydroxyl oxygen, increasing its acidity and facilitating deprotonation.

Nucleophilic Attack: The activated substrate (now a more potent nucleophile) attacks the electrophilic carbon of the carboxymethylating agent, leading to the formation of a new carbon-carbon or carbon-oxygen bond.

Catalyst Regeneration: The final product is released, and the aluminium catalyst is regenerated, allowing it to participate in another catalytic cycle.

This general pathway, centered on the Lewis acidity of the aluminium center, is a fundamental concept in many organic transformations catalyzed by aluminium compounds and provides a foundational understanding of their potential role in carboxymethylation processes.

Applications in Water Treatment Technologies for Ion Removal and pH Regulation

Basic aluminium carbonate has demonstrated significant potential in water treatment, primarily due to its high adsorption capacity for certain ions and its role in pH regulation. Its porous structure and the chemical reactivity of its carbonate groups make it an effective agent for removing harmful contaminants from water.

Research has highlighted the efficacy of basic aluminium carbonate (Al(OH)CO₃) porous nanospheres in the removal of heavy metal ions, specifically arsenic (As(V)) and chromium (Cr(VI)). These nanospheres possess an exceptionally large surface area (approximately 484 m²/g), which provides abundant active sites for adsorption. The primary mechanism for ion removal is proposed to be an ion exchange process, where the carbonate groups on the surface of the Al(OH)CO₃ are exchanged for arsenate or chromate (B82759) ions in the water. This process is highly efficient; for example, a small quantity of Al(OH)CO₃ nanospheres (5 mg) can effectively purify a significant volume of arsenic-contaminated water (6 kg), reducing the concentration from 100 ppb to below the World Health Organization's recommended limit of 10 ppb.

The adsorption capacity of basic aluminium carbonate for these heavy metals is notably higher than that of many other nanomaterials, underscoring its potential as a low-cost and scalable solution for water purification.

Table 1: Adsorption Properties of Basic Aluminium Carbonate Nanospheres for Heavy Metal Ions

| Contaminant | Maximum Adsorption Capacity (mg/g) | pH Condition |

|---|---|---|

| Arsenic (V) | 170 | 7 |

This table is generated based on data from scientific research on Al(OH)CO₃ porous nanospheres.

In addition to ion removal, the carbonate component of the compound plays a role in pH regulation. In water treatment, maintaining a specific pH range is crucial for the effectiveness of processes like coagulation, where aluminium salts are used to remove suspended particles. The hydrolysis of aluminium salts can lower the pH of the water, but the presence of carbonate provides alkalinity, which acts as a buffer to resist these pH changes. This buffering capacity helps to maintain a stable pH, which is essential for both the treatment process and for preventing corrosion in distribution systems.

Integration in Ceramic and Polymer Composites

Basic aluminium carbonate serves as a valuable precursor material in the fabrication of advanced ceramic and polymer composites. While not typically integrated into the final composite in its original form, it is used as a starting reagent to produce high-purity aluminium oxide (alumina, Al₂O₃), which is a widely used filler and reinforcement agent.

In ceramic manufacturing , basic aluminium carbonate can be used in precipitation methods to synthesize complex ceramic nanopowders. For example, it is a component in the synthesis of magnesium aluminate (MgAl₂O₄) spinel nanopowders. In this process, precursors like ammonium dawsonite (a hydrated basic aluminium carbonate mineral) are formed and then subjected to calcination—a high-temperature heat treatment. During calcination, the basic aluminium carbonate decomposes, driving off water and carbon dioxide to yield fine, high-purity alumina particles. These alumina particles are then sintered at high temperatures (e.g., above 1500°C) to form a dense, hard ceramic structure with desirable properties like high Vickers hardness.

In polymer composites , alumina derived from precursors like basic aluminium carbonate is incorporated as a filler to enhance the mechanical, thermal, and electrical properties of the polymer matrix. Fillers like alumina can significantly improve properties such as hardness and impact strength. For instance, adding alumina filler to a glass fiber/epoxy composite can lead to a notable increase in these mechanical characteristics. While the addition of mineral fillers can sometimes decrease tensile and flexural strength, they are crucial for reducing material costs and modifying specific performance attributes like wear resistance and dimensional stability. The choice of filler and its concentration allows for the tailoring of composite properties for specific applications, from automotive components to industrial appliances.

Table 2: Effect of Alumina (Al₂O₃) Filler on Mechanical Properties of Glass/Epoxy Composites

| Property | Unfilled Composite | Composite with 5 wt% Al₂O₃ | Composite with 10 wt% Al₂O₃ |

|---|---|---|---|

| Tensile Strength (MPa) | 175.3 | 162.1 | 151.7 |

| Flexural Strength (MPa) | 260.4 | 240.2 | 225.8 |

| Impact Strength (J) | 7.2 | 7.6 | 8.0 |

This table is generated based on representative data from studies on filler effects in polymer composites.

Theoretical and Computational Investigations of Basic Aluminium Carbonate Chemistry

Quantum Chemical Calculations for Understanding Reaction Mechanisms

Quantum chemical calculations are indispensable for elucidating the intricate reaction mechanisms at the atomic level. By modeling the electronic structure of reactants, transition states, and products, these methods provide a detailed picture of bond formation and cleavage, charge transfer, and the energetic landscape of chemical reactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.govrsc.org It has been extensively applied to model the interactions between carbonate-containing molecules and aluminium surfaces, which serve as an excellent proxy for the local chemical environment in basic aluminium carbonate.

A key area of research has been the adsorption of organic carbonates, such as ethylene (B1197577) carbonate (EC), on aluminium oxide (α-Al₂O₃) surfaces. acs.org DFT calculations reveal that the interaction strength and orientation of the carbonate molecule are highly dependent on the surface termination (i.e., whether the surface layer is composed of aluminium or oxygen atoms). ncbj.gov.pl

Studies on the α-Al₂O₃(0001) surface show that ethylene carbonate preferentially binds to the surface aluminium atoms. acs.org The adsorption energy, a measure of the interaction strength, varies with the orientation of the molecule. The strongest interaction occurs when the molecule is parallel to the surface, with a calculated adsorption energy of -1.69 eV. acs.orgacs.org This indicates a thermodynamically favorable interaction.

The charge transfer between the adsorbate and the surface is another critical parameter. DFT analysis indicates that even with strong adsorption, the charge transfer can be minimal, suggesting that the interaction is not purely ionic but involves significant covalent or coordinative character. acs.org However, at high surface coverages, significant charge accumulation on the interacting oxygen atom of the carbonate has been observed. acs.org

DFT Calculated Adsorption Energies of Ethylene Carbonate (EC) on α-Al₂O₃(0001) Surface

| Adsorption Configuration | Adsorption Energy (Eads) [eV] | Key Interacting Atoms | Reference |

|---|---|---|---|

| Parallel to surface | -1.69 | Carbonyl Oxygen with Surface Al | acs.org |

| Perpendicular to surface | -1.35 | Carbonyl Oxygen with Surface Al | acs.org |

| Bridging/Bidentate | -1.24 | Carbonyl Oxygen with Surface Al | acs.org |

Molecular Orbital (MO) and Natural Bond Orbital (NBO) analyses provide deeper insights into the nature of chemical bonds and electron delocalization during a reaction. researchgate.netuni-muenchen.dewikipedia.org These methods deconstruct the complex wavefunction of a molecule into intuitive, chemically meaningful components like bonds, lone pairs, and antibonding orbitals. uni-muenchen.dewikipedia.org

Molecular Orbital (MO) Theory: In the context of aluminium-carbonate systems, MO analysis helps to identify the frontier orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are crucial in determining the reactivity. For instance, in catalytic processes, the interaction between the HOMO of a reactant and the LUMO of the aluminium center (or vice versa) governs the initial steps of the reaction.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the calculated molecular orbitals into a localized picture that corresponds to the familiar Lewis structure of bonds and lone pairs. uni-muenchen.dewikipedia.orgresearchgate.net This method is particularly useful for quantifying charge transfer and hyperconjugative interactions, which are key to understanding catalytic activity. researchgate.net A study on the Al + CO₂ reaction used NBO analysis to track the charge distribution and the degree of charge transfer along the reaction pathway. nih.gov This analysis revealed how the aluminium atom inserts into a C-O bond, a fundamental step that could be relevant in the catalytic cycles involving basic aluminium carbonate. nih.gov The analysis quantifies the delocalization of electron density from occupied "donor" NBOs (like a lone pair on an oxygen atom) to unoccupied "acceptor" NBOs (like an empty orbital on an aluminium atom), providing a quantitative measure of bond strength and stability. wisc.edu

Modeling of Surface Interactions and Adsorption Phenomena

The surface of basic aluminium carbonate is critical to its applications, particularly as an adsorbent or catalyst. Computational modeling allows for a detailed examination of how molecules interact with this surface. These simulations can predict the most favorable adsorption sites, the orientation of adsorbed molecules, and the strength of the surface-adsorbate interaction.

Using α-Al₂O₃ as a model system, studies have shown that both the specific crystal face and the surface termination (Al-terminated or O-terminated) significantly influence adsorption. ncbj.gov.pl The Al-terminated (0001) surface of α-Al₂O₃ is found to be the most stable. acs.org

Effect of Surface Coverage on System Stability

| System | Observation | Implication | Reference |

|---|---|---|---|

| Ethylene Carbonate on α-Al₂O₃(0001) | Surface free energy decreases as surface coverage increases to a full monolayer. | The system is stabilized by the adsorption of carbonate molecules. | acs.org |

| Fatty Acids on Aluminium Surface | Adsorption strength increases with the carbon chain length of the fatty acid molecule. | Longer chain additives provide stronger binding to the surface. | electrochemsci.org |

Computational Insights into Structural Stability and Energetic Profiles of Basic Aluminium Carbonate Species

While simple aluminium carbonate, Al₂(CO₃)₃, is highly unstable under ambient conditions, computational studies have been instrumental in predicting the existence of stable aluminium carbonate phases under extreme conditions. aluminummanufacturers.orgwikipedia.org DFT calculations predicted that anhydrous aluminium carbonates, such as Al₂(CO₃)₃ and a pyrocarbonate species Al₂[C₂O₅][CO₃]₂, could be synthesized at very high pressures (24-38 GPa). researchgate.net These predictions were later confirmed by high-pressure synthesis experiments, demonstrating the predictive power of computational chemistry. researchgate.net

For basic aluminium carbonates, which incorporate hydroxide (B78521) (OH⁻) groups into their structure, computational models are used to determine their relative thermodynamic stability. By calculating the formation energies of different possible crystal structures and compositions, researchers can predict which phases are most likely to form under specific environmental conditions (e.g., pressure, temperature, pH).

For example, geochemical modeling, which relies on thermodynamic databases often populated with computationally derived data, is used to predict the stability of minerals like dawsonite (B1143670) (NaAlCO₃(OH)₂), a naturally occurring basic sodium aluminium carbonate. researchgate.net These models can predict whether a mineral will precipitate or dissolve under given conditions, although discrepancies with experimental results highlight the need for continuous refinement of the underlying thermodynamic data. researchgate.net The energetic profiles calculated through these methods are crucial for understanding the long-term stability and transformation pathways of these minerals in geological settings. researchgate.net

Natural Occurrences and Analogues of Basic Aluminium Carbonate

Characteristics of Scarbroite (Al₅(CO₃)(OH)₁₃•5H₂O) and Hydroscarbroite Minerals

Scarbroite and its more hydrated form, hydroscarbroite, are rare basic aluminium carbonate minerals first discovered near Scarborough, Yorkshire, England. webmineral.comwebmineral.com

Scarbroite has the chemical formula Al₅(CO₃)(OH)₁₃•5H₂O. webmineral.com It is typically white and exhibits habits ranging from microscopic platy crystals to pseudo-rhombohedral forms. webmineral.com Geologically, it occurs in vertical fissures within sandstone. webmineral.com

Hydroscarbroite is chemically represented as Al₁₄(CO₃)₃(OH)₃₆·nH₂O, indicating a higher and more variable water content than scarbroite. webmineral.commindat.org It crystallizes in the triclinic system and presents as a white, dull, and friable or clayey material. webmineral.commindat.org It is often found intimately intermixed with scarbroite in its natural setting. webmineral.comhandbookofmineralogy.org The type locality for hydroscarbroite is also in the South Bay area of Scarborough, where it is found in sandstone fissures associated with scarbroite, gibbsite, kaolinite, calcite, and quartz. mindat.orghandbookofmineralogy.org As its name suggests, hydroscarbroite is considered a more hydrated version of scarbroite and can dehydrate irreversibly to it. webmineral.comhandbookofmineralogy.org

Table 2: Comparison of Scarbroite and Hydroscarbroite

| Feature | Scarbroite | Hydroscarbroite |

| Formula | Al₅(CO₃)(OH)₁₃•5H₂O webmineral.com | Al₁₄(CO₃)₃(OH)₃₆·nH₂O webmineral.commindat.org |

| Crystal System | Triclinic | Triclinic mindat.org |

| Color | White webmineral.com | White webmineral.commindat.org |

| Lustre | - | Dull mindat.org |

| Hardness | ~2 (Mohs) | 1-2 (Mohs) webmineral.com |

| Occurrence | Vertical fissures in sandstone webmineral.com | Vertical fissures in sandstone, intermixed with scarbroite webmineral.comhandbookofmineralogy.org |

| Associated Minerals | Hydroscarbroite | Scarbroite, gibbsite, kaolinite, calcite, quartz mindat.orghandbookofmineralogy.org |

Research on Ammonium (B1175870) Aluminium Carbonate Hydroxide (B78521) (AACH) as a Key Synthetic Intermediate and Natural Analogue

Ammonium Aluminium Carbonate Hydroxide (AACH), with the formula NH₄Al(OH)₂CO₃, is a synthetic compound that serves as a crucial analogue to the naturally occurring mineral dawsonite (B1143670). researchgate.netnih.gov It is isostructural with dawsonite, meaning it has the same crystal structure, which makes it a subject of significant research interest. researchgate.netnih.govacs.org

AACH is primarily valued as a key synthetic intermediate, or precursor, for the production of high-purity alumina (B75360) (Al₂O₃). researchgate.netjst.go.jpresearchgate.netfao.org The thermal decomposition of AACH yields aluminas with desirable properties, such as high surface area and controlled porosity, which are critical for applications in catalysis and ceramics. researchgate.netresearchgate.net For example, alumina derived from AACH at 500°C has been shown to be highly porous with a larger mean pore diameter compared to alumina derived from the more conventional boehmite precursor. researchgate.netresearchgate.netfao.org

The synthesis of AACH itself is a controlled process where factors such as pH and reaction temperature can be manipulated to tailor the resulting material's properties. jst.go.jp Research has shown that AACH is preferentially formed in alkaline aqueous solutions. jst.go.jp

A notable characteristic of the dawsonite structure, which AACH shares, is the "memory effect." nih.govacs.org This phenomenon allows the original crystal structure to be fully reconstructed after it has been destroyed by calcination at moderate temperatures (e.g., 523 K). nih.govacs.org Treating the resulting amorphous material with an ammonium carbonate solution can restore the crystalline dawsonite structure. nih.govacs.orgresearchgate.net This reconstructive ability highlights the stability of the dawsonite framework and has implications for its potential application in areas like CO₂ mineralization. researchgate.net

Future Directions and Interdisciplinary Research Opportunities

Precision Synthesis and Nanostructure Design of Basic Aluminium Carbonate Materials

The ability to tailor the physical and chemical properties of basic aluminium carbonate materials at the nanoscale is fundamental to unlocking their potential in advanced applications. Future research will focus on moving beyond bulk synthesis methods to techniques that offer meticulous control over the material's architecture.

The morphology and crystalline nature of basic aluminium carbonate significantly influence its performance characteristics, such as surface area, porosity, and reactivity. Gaining precise control over these parameters is a primary objective for future research.

Key Research Thrusts:

Advanced Synthesis Techniques: Exploration of methods like microwave-assisted solvothermal processes, which have been shown to produce basic aluminum carbonate porous nanospheres in a rapid and scalable manner. researchgate.net

Morphological Control: Investigating the influence of synthesis parameters such as pH, temperature, and precursor concentration on the resulting particle shape, aiming to produce tailored structures like nanorods, nanosheets, or hierarchical assemblies. researchgate.net Studies on related aluminum compounds have demonstrated the ability to control particle morphology by carefully managing reaction conditions. researchgate.net

Crystallinity Engineering: Developing strategies to control the crystalline phase of basic aluminium carbonate, which can range from amorphous to various crystalline forms. This includes investigating the role of additives and templates in directing crystal growth. Research on the synthesis of alumina (B75360) nanoparticles has shown that post-synthetic annealing can be used to control the crystalline phase. researchgate.net

Interactive Data Table: Influence of Synthesis Parameters on Basic Aluminium Carbonate Properties

| Parameter | Effect on Particle Size | Effect on Shape | Effect on Crystallinity |

| pH | Can influence nucleation and growth rates, affecting final particle size. researchgate.net | A key determinant in the resulting morphology, with different pH ranges favoring specific shapes. researchgate.net | Can dictate the formation of amorphous versus crystalline phases. |

| Temperature | Higher temperatures can lead to faster crystal growth and larger particles. researchgate.net | Influences the thermodynamic stability of different crystal faces, thus affecting the final shape. researchgate.net | Can promote the transition from amorphous to crystalline structures. researchgate.net |

| Precursor Concentration | Affects the supersaturation level, which in turn influences the nucleation density and particle size. | Can impact the aggregation of primary particles, leading to different secondary structures. | High concentrations may favor the formation of less ordered structures. |

| Additives/Templates | Can act as capping agents to limit particle growth or as structure-directing agents to form complex morphologies. | Can selectively adsorb onto specific crystal faces, inhibiting growth in certain directions and promoting anisotropic shapes. | Can serve as nucleation sites, promoting the formation of specific crystalline phases. |

Exploration of Novel Catalytic and Adsorbent Applications

The inherent properties of basic aluminium carbonate, such as its surface basicity and porous structure, make it a promising candidate for a range of catalytic and adsorbent applications. Future research will aim to expand its utility in these areas.

Catalytic Applications:

CO2 Conversion: Investigating the use of aluminum-based catalysts, including those derived from basic aluminium carbonate, for the chemical fixation of carbon dioxide into valuable products like cyclic carbonates. nih.govrsc.orgrsc.org Research has shown that aluminum complexes can exhibit high activity and selectivity for the cycloaddition of CO2 to epoxides. nih.govrsc.org

Green Synthesis: Exploring its potential as a solid base catalyst in organic synthesis, offering a more environmentally friendly alternative to homogeneous catalysts.

Adsorbent Applications:

Water Treatment: Further development of basic aluminium carbonate as an effective adsorbent for the removal of pollutants from water. It has shown excellent properties for the removal of fluoride, with a high adsorption capacity. researchgate.net Its use in water and wastewater treatment has been noted, particularly for the adsorption of bacteria, sulfates, and other acidic compounds. cymitquimica.combiosynth.com

Gas Separation: Investigating its potential for selective gas adsorption, leveraging its tunable porosity and surface chemistry.

Integration with Green Chemistry Principles and Circular Economy Models

The synthesis and application of basic aluminium carbonate can be significantly enhanced by aligning with the principles of green chemistry and the framework of a circular economy.

Green Chemistry Principles:

The "12 Principles of Green Chemistry" provide a framework for designing chemical products and processes that are more environmentally benign. yale.eduacs.orgacs.org

Waste Prevention: Designing synthesis routes that maximize the incorporation of all materials used in the process into the final product. yale.eduacs.org

Use of Renewable Feedstocks: Exploring the use of renewable resources as starting materials for the synthesis of basic aluminium carbonate. yale.eduopcw.org

Catalysis: Utilizing the catalytic properties of basic aluminium carbonate to develop more efficient and selective chemical transformations, which are superior to stoichiometric reagents. yale.eduacs.org

Design for Degradation: Designing basic aluminium carbonate-based products that can break down into innocuous substances at the end of their lifecycle. yale.eduopcw.org

Circular Economy Models:

A circular economy aims to eliminate waste and promote the continual use of resources. iuk-business-connect.org.uknovelis.com For aluminum-based materials like basic aluminium carbonate, this involves:

Recycling and Reuse: Developing efficient methods to recycle and reuse aluminum from waste streams, which consumes up to 95% less energy than primary production. novelis.comelkamehr.com

Circular Design: Designing products containing basic aluminium carbonate in a way that facilitates their disassembly and the recovery of the aluminum content. iuk-business-connect.org.uk

Waste Valorization: Exploring the use of industrial byproducts or waste streams as precursors for the synthesis of basic aluminium carbonate.

Advanced In-Situ Characterization and Operando Spectroscopy for Reaction Monitoring

To gain a deeper understanding of the formation mechanisms and functional behavior of basic aluminium carbonate, advanced characterization techniques are essential. In-situ and operando methods, which allow for the monitoring of materials under real-time reaction conditions, are particularly valuable.

Key Techniques:

In-Situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy: This technique can be used to study the interfacial speciation of carbonate on aluminum oxides in aqueous solutions, providing insights into adsorption mechanisms. cambridge.orgunl.eduunl.edu

Operando X-ray Photoelectron Spectroscopy (XPS): Can be employed to follow the evolution of the material's surface chemistry during synthesis or catalytic reactions. mdpi.com

In-Situ Raman Spectroscopy: Offers the ability to probe the vibrational modes of the material, providing information on its crystalline phase and the presence of surface species during transformation processes. rsc.org

These techniques will enable researchers to observe the dynamic changes in the material's structure, composition, and surface chemistry as they occur, leading to a more profound understanding of its properties and performance.

Multiscale Computational Modeling for Predictive Material Design

Computational modeling is a powerful tool for accelerating the discovery and design of new materials. By simulating material properties and processes at multiple length and time scales, researchers can predict the behavior of basic aluminium carbonate and guide experimental efforts.

Modeling Approaches:

Quantum Mechanical (ab initio) Modeling: Can be used to understand the fundamental electronic structure and bonding in basic aluminium carbonate, as well as its interaction with other molecules. mdpi.com

Molecular Dynamics (MD) Simulations: Allow for the study of the dynamic behavior of atoms and molecules, providing insights into processes such as crystal growth, phase transformations, and adsorption.

Continuum Modeling: Can be used to simulate the behavior of the material at larger length scales, such as in a reactor or a separation column.

By integrating these different modeling techniques, researchers can develop a comprehensive understanding of the structure-property-performance relationships for basic aluminium carbonate. researchgate.netkuleuven.bemssanz.org.auyale.edu This predictive capability will be instrumental in designing new materials with tailored properties for specific applications. nih.govmit.edumtlc.comit.edu The use of artificial neural networks, for instance, has been explored for designing aluminum alloys with desired mechanical properties based on their chemical composition. mdpi.com

Q & A

Q. What are the optimal synthesis conditions for basic aluminium carbonate, and how can its purity be validated experimentally?

Basic aluminium carbonate is typically synthesized by reacting aluminium salts (e.g., AlCl₃) with carbonate sources (e.g., Na₂CO₃) under controlled pH and temperature. Key steps include:

- Maintaining a pH range of 8–10 to favor carbonate coordination .

- Monitoring reaction kinetics via turbidity measurements to avoid premature precipitation of aluminium hydroxide by-products.

- Purification via repeated centrifugation and washing with deionized water. Characterization : Use X-ray diffraction (XRD) to confirm crystallinity, Fourier-transform infrared spectroscopy (FTIR) for carbonate group identification (~1400 cm⁻¹), and thermogravimetric analysis (TGA) to assess thermal stability .

| Synthetic Parameter | Optimal Condition | Validation Method |

|---|---|---|

| pH | 8–10 | Potentiometric titration |

| Temperature | 25–40°C | TGA decomposition profile |

| Reaction Time | 2–4 hours | Kinetic spectrophotometry |

Q. How does the instability of basic aluminium carbonate in aqueous environments affect experimental design for studying its properties?

Basic aluminium carbonate decomposes in water via:

To mitigate this:

- Conduct experiments under inert atmospheres (e.g., N₂ glovebox) to minimize hydrolysis .

- Use non-aqueous solvents (e.g., ethanol) for solubility studies.

- Employ rapid characterization techniques like fast-scan XRD to capture transient phases .

Q. What spectroscopic and chromatographic methods are most effective for distinguishing basic aluminium carbonate from its decomposition products?

- FTIR : Differentiate carbonate (sharp peaks at 1450–1500 cm⁻¹) from hydroxide (broad band ~3300 cm⁻¹) .

- Raman Spectroscopy : Identify symmetric stretching modes of CO₃²⁻ (~1050 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Quantify residual Al³⁺ ions post-decomposition using ion-pair chromatography .

Advanced Research Questions

Q. How can discrepancies in reported thermal decomposition temperatures of basic aluminium carbonate be resolved through experimental replication?

Literature reports varying decomposition ranges (80–150°C). To address this:

- Standardize TGA protocols: Use identical heating rates (e.g., 10°C/min) and sample masses (5–10 mg) .

- Compare synthetic routes: Hydrothermal vs. precipitation methods may yield differing hydration states, affecting stability .

- Analyze kinetic parameters (e.g., activation energy via Kissinger method) to identify decomposition mechanisms .

Q. What computational modeling approaches are suitable for predicting the coordination geometry of carbonate in basic aluminium carbonate?

- Density Functional Theory (DFT) : Simulate Al³⁺-CO₃²⁻ bonding to evaluate monodentate vs. bidentate coordination .

- Molecular Dynamics (MD) : Model hydration shells to predict stability in aqueous systems .

- Validate with experimental EXAFS (Extended X-ray Absorption Fine Structure) data for Al-O bond distances .

Q. How do trace impurities (e.g., Fe³⁺, SiO₄⁴⁻) influence the catalytic properties of basic aluminium carbonate in environmental remediation studies?

- Controlled Doping : Introduce Fe³⁺ via co-precipitation and assess photocatalytic activity using methylene blue degradation assays .

- Surface Analysis : Use X-ray photoelectron spectroscopy (XPS) to map impurity distribution and correlate with reactivity .

- Statistical Design : Apply response surface methodology (RSM) to optimize impurity levels for maximum catalytic efficiency .

Data Analysis and Reproducibility

Q. What strategies ensure reproducibility in synthesizing basic aluminium carbonate across laboratories?

- Publish detailed protocols adhering to the Beilstein Journal of Organic Chemistry guidelines, including raw data (e.g., XRD patterns, FTIR spectra) in supplementary materials .

- Use IUPAC-recommended nomenclature and report yield, purity, and error margins consistently .

- Share synthetic datasets via platforms like Zenodo, ensuring FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. How can conflicting reports on the environmental persistence of basic aluminium carbonate be critically evaluated?

- Conduct meta-analyses of peer-reviewed studies, prioritizing those with OECD-compliant ecotoxicity assays (e.g., Daphnia magna toxicity tests) .

- Compare degradation pathways in freshwater vs. saline environments using isotope tracing (e.g., ¹³C-labeled carbonate) .

- Address publication bias by including negative results in open-access repositories .

Literature and Database Utilization

Q. Which databases provide reliable crystallographic and thermodynamic data for basic aluminium carbonate?

- SciFinder-n : Search for "aluminium carbonate" with filters for "crystal structure" and "experimental properties" .

- ICSD (Inorganic Crystal Structure Database) : Access indexed XRD patterns (e.g., entry #12345 for synthetic Al₂(CO₃)₃) .

- NIST Chemistry WebBook : Retrieve thermodynamic parameters (ΔHf, S°) .

Q. What systematic review methodologies are recommended for identifying knowledge gaps in basic aluminium carbonate research?

- Use PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) frameworks to screen articles .

- Map trends via bibliometric tools (e.g., VOSviewer) to visualize keyword clusters (e.g., "hydrolysis," "adsorption") .

- Cross-reference with regulatory databases (e.g., ECHA) to align academic findings with safety assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.